

(3-Furylethynyl)trimethylsilane: A Comprehensive Structural and Methodological Guide

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Compound of Interest

Compound Name: *Furan-3-ylethynyltrimethylsilane*

Cat. No.: *B1316097*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of (3-Furylethynyl)trimethylsilane, a valuable building block in organic synthesis. The document outlines detailed experimental protocols for its synthesis and presents a thorough summary of its spectroscopic data, compiled from analogous compounds and established principles of structural chemistry.

Introduction

(3-Furylethynyl)trimethylsilane is a bifunctional molecule incorporating a furan ring, a key heterocycle in many biologically active compounds, and a trimethylsilyl-protected acetylene. This structure makes it a versatile intermediate for the introduction of the 3-furylethynyl moiety in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The trimethylsilyl group serves as a protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule, and can be readily removed under mild conditions to liberate the terminal alkyne for further functionalization.

Structural Analysis

The structural characteristics of (3-Furylethynyl)trimethylsilane are determined by the interplay of the aromatic furan ring, the linear acetylene unit, and the bulky trimethylsilyl group.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for (3-Furylethynyl)trimethylsilane, based on the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~7.40	s	H-2 (Furan)
~6.40	s	H-4 (Furan)
~7.25	s	H-5 (Furan)
~0.25	s	-Si(CH ₃) ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~143	C-2 (Furan)
~120	C-3 (Furan)
~110	C-4 (Furan)
~140	C-5 (Furan)
~95	-C \equiv C-Si-
~105	-C \equiv C-Si-
~0.0	-Si(CH ₃) ₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3140	Medium	C-H stretch (Furan ring)
~2960, ~2890	Medium	C-H stretch (Trimethylsilyl group)
~2160	Strong	C≡C stretch (alkyne)
~1580, ~1500	Medium	C=C stretch (Furan ring)
~1250, ~840	Strong	Si-C stretch (Trimethylsilyl group)
~740	Strong	C-H out-of-plane bend (Furan ring)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

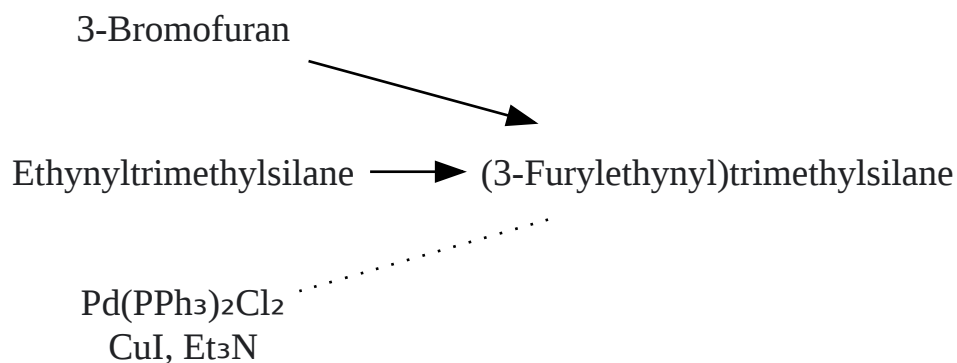
m/z	Relative Intensity	Assignment
[M] ⁺	High	Molecular ion
[M-15] ⁺	High	Loss of a methyl group (-CH ₃)
73	High	Trimethylsilyl cation [Si(CH ₃) ₃] ⁺

Experimental Protocols

The synthesis of (3-Furylethynyl)trimethylsilane is most effectively achieved through a Sonogashira cross-coupling reaction. This section provides a detailed, plausible experimental protocol.

Synthesis of (3-Furylethynyl)trimethylsilane via Sonogashira Coupling

Reaction Scheme:



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A plausible synthetic route for (3-Furylethynyl)trimethylsilane.

Materials:

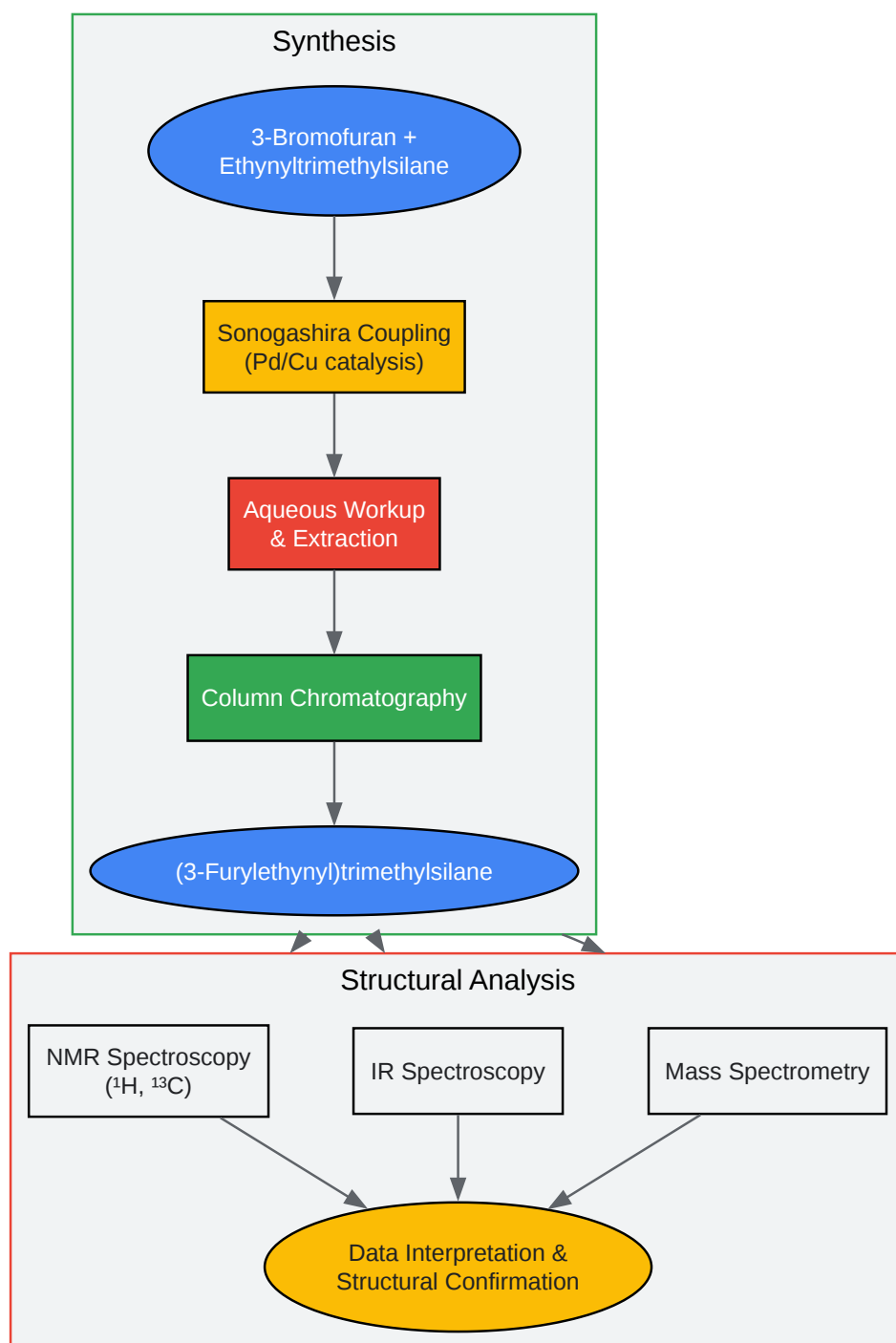
- 3-Bromofuran
- Ethynyltrimethylsilane
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd(PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N), freshly distilled
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromofuran (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add anhydrous THF and freshly distilled triethylamine (2.0 eq) via syringe.
- To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.
- Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (3-Furylethynyl)trimethylsilane as a pure product.

Visualizations

The following diagrams illustrate the chemical structure and a logical workflow for the synthesis and characterization of (3-Furylethynyl)trimethylsilane.



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Workflow for the synthesis and analysis of (3-Furylethynyl)trimethylsilane.

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